molecular formula C11H6Cl2N2S B8450774 2-[2-(3,4-Dichlorophenyl)thiazol-4-yl]acetonitrile

2-[2-(3,4-Dichlorophenyl)thiazol-4-yl]acetonitrile

Cat. No. B8450774
M. Wt: 269.1 g/mol
InChI Key: RGAGQRBCYHXHHV-UHFFFAOYSA-N
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Patent
US04298743

Procedure details

To 2-[2-(3,4-dichlorophenyl)thiazol-4-yl]-acetamide (2.87 g., 0.01 mole) in pyridine (30 ml.) is added gradually p-toluenesulfonyl chloride (1.91 g., 0.01 mole). After stirring for one hour, the mixture is poured into excess ice-water to give the title compound.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[S:10][CH:11]=[C:12]([CH2:14][C:15]([NH2:17])=O)[N:13]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].C1(C)C=CC(S(Cl)(=O)=O)=CC=1>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[S:10][CH:11]=[C:12]([CH2:14][C:15]#[N:17])[N:13]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C=1SC=C(N1)CC(=O)N
Name
Quantity
1.91 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=1SC=C(N1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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